

An In-depth Technical Guide to 4-Oxobutanenitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Oxobutanenitrile

Cat. No.: B1583811

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanenitrile, also known as succinonitrile, is a bifunctional organic compound featuring both a nitrile and a ketone functional group. Its unique chemical structure makes it a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **4-oxobutanenitrile**, along with detailed experimental protocols for its characterization and synthesis.

Chemical Structure and Properties

4-Oxobutanenitrile possesses a simple four-carbon backbone with a terminal nitrile group and a ketone at the C4 position.^[1] The presence of these two functional groups dictates its chemical behavior and reactivity.

Chemical Structure of 4-Oxobutanenitrile

N#C-

CH2

-CH2-

C=O

-H

[Click to download full resolution via product page](#)

Caption: Chemical Structure of **4-Oxobutanenitrile**

Physical and Chemical Properties

A summary of the key quantitative data for **4-oxobutanenitrile** is presented in the table below. These properties are crucial for its handling, application in synthesis, and for analytical purposes.

Property	Value	Reference
Molecular Formula	C ₄ H ₅ NO	[2]
Molecular Weight	83.09 g/mol	[2]
IUPAC Name	4-oxobutanenitrile	[1] [2]
CAS Number	3515-93-3	[2]
Boiling Point	209.4 °C at 760 mmHg	
Density	0.974 g/cm ³	
Refractive Index	1.428	
LogP	-0.7	[2]
Canonical SMILES	C(CC#N)C=O	[2]
InChI Key	CGFGIKNLZTZJDE- UHFFFAOYSA-N	[2]

Spectroscopic Characterization

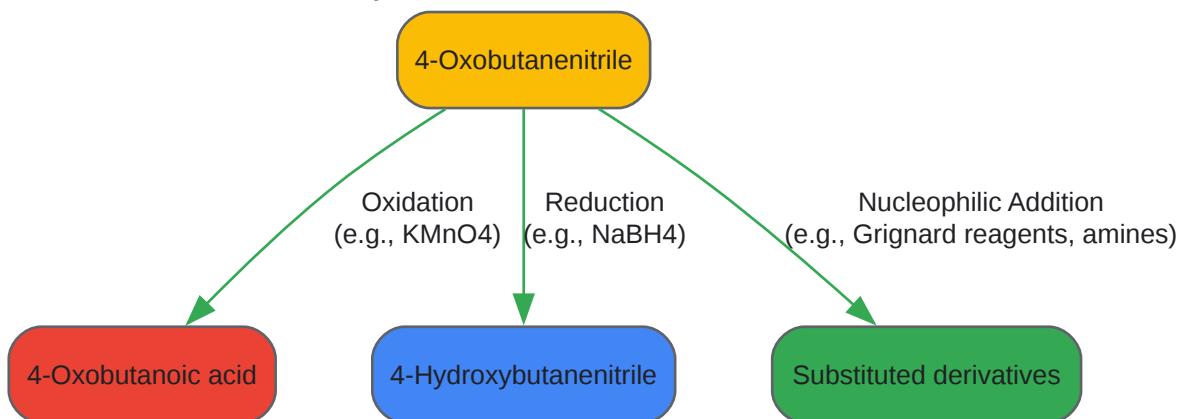
The structural elucidation of **4-oxobutanenitrile** and its derivatives is routinely achieved using various spectroscopic techniques.

Infrared (IR) Spectroscopy

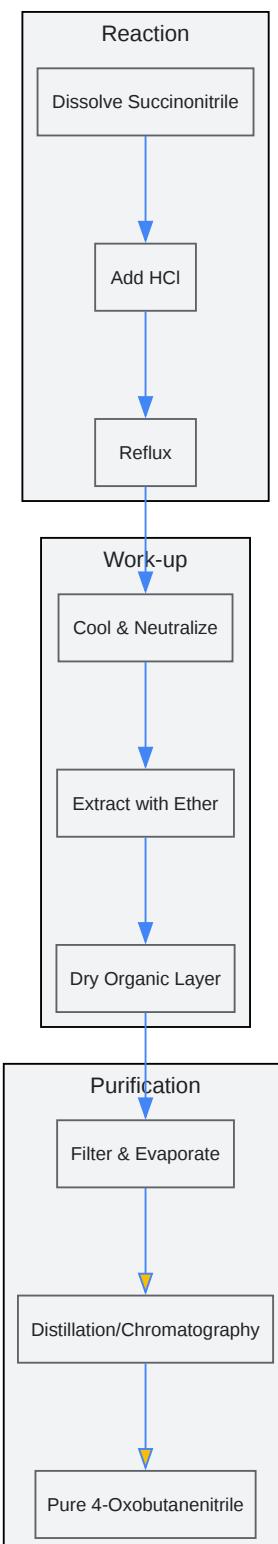
The IR spectrum of **4-oxobutanenitrile** is characterized by the presence of two prominent absorption bands corresponding to the nitrile and carbonyl stretching vibrations.

- C≡N stretch: A sharp, intense absorption is typically observed in the region of 2240-2260 cm⁻¹.[\[3\]](#)
- C=O stretch: A strong absorption band appears in the range of 1700-1725 cm⁻¹.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy


¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the carbon-hydrogen framework of **4-oxobutanenitrile**.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methylene groups and the aldehydic proton. The protons alpha to the carbonyl and nitrile groups will exhibit characteristic chemical shifts and coupling patterns.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbon, the two methylene carbons, and the carbonyl carbon.


Chemical Reactivity and Synthetic Applications

The dual functionality of **4-oxobutanenitrile** provides it with a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry.

Key Reactions of 4-Oxobutanenitrile

Synthesis Workflow for 4-Oxobutanenitrile

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Oxobutanenitrile | 3515-93-3 | Benchchem [benchchem.com]
- 2. 4-Oxobutanenitrile | C4H5NO | CID 77049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Oxobutanenitrile: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583811#4-oxobutanenitrile-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

